molecular formula C6H10N2O3 B12817744 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid CAS No. 727968-25-4

2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid

Cat. No.: B12817744
CAS No.: 727968-25-4
M. Wt: 158.16 g/mol
InChI Key: WCAKZIIEJJOSNL-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid (CAS: 727408-53-9) is a substituted imidazoline derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and a carboxylic acid (-COOH) moiety at the 1-position of the partially saturated imidazole ring. This compound is synthesized via cyclization and functionalization of imidazole precursors, with a reported purity of 97% in commercial catalogs . Its structural features—a five-membered heterocyclic ring with both electron-donating (ethoxy) and electron-withdrawing (carboxylic acid) groups—impart unique chemical reactivity, making it a candidate for applications in coordination chemistry and bioactive molecule design.

Properties

CAS No.

727968-25-4

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-ethoxy-4,5-dihydroimidazole-1-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-2-11-5-7-3-4-8(5)6(9)10/h2-4H2,1H3,(H,9,10)

InChI Key

WCAKZIIEJJOSNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCN1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid can be achieved through various chemical methods. Recent advances in the synthesis of imidazoles have highlighted the versatility of this compound as a building block for more complex structures. For instance, the reaction of substituted imidamides with α-azidoenones has been reported to yield imidazoles efficiently without the need for catalysts, showcasing the compound's potential in developing new derivatives with varied functional groups .

Antitumor Activity

Research indicates that compounds containing the imidazole ring system exhibit significant antitumor properties. A study on imidazole-based hybrids demonstrated their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression, such as human carbonic anhydrases (hCA-IX and hCA-II) . The selectivity of these compounds towards cancer cells while sparing normal cells presents a promising avenue for cancer therapy.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, which can be crucial in drug development. For example, studies have shown that imidazole derivatives can selectively inhibit carbonic anhydrases, which are implicated in several diseases including cancer and glaucoma . The binding affinity and selectivity of these compounds are critical for their therapeutic efficacy.

Imidazole-Based Hybrids for Cancer Treatment

A notable case study involved the development of novel imidazole-based hybrids that demonstrated potent inhibitory activity against breast cancer cell lines while showing minimal toxicity to normal cells . These findings were supported by in silico molecular docking studies that predicted favorable interactions between the compounds and their biological targets.

STING Agonist Platform Development

Another significant application is in the context of STING (Stimulator of Interferon Genes) agonists, which are being explored for their anti-tumor effects. The incorporation of 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid into STING agonist platforms has shown promise in preclinical models, enhancing immune responses against tumors . This highlights the compound's role not only as a structural component but also as a functional entity in immunotherapy.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineEffectivenessReference
Antitumor ActivityhCA-IXSelective Inhibition
Enzyme InhibitionCarbonic AnhydraseKi = 7.32–17.02 µM
STING Agonist ActivityTumor CellsEnhanced Immune Response

Mechanism of Action

The mechanism by which 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with nucleic acids and proteins, modulating their functions .

Comparison with Similar Compounds

The following analysis compares 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid with structurally related imidazoline and oxazine derivatives, emphasizing substituent effects, biological activity, and coordination chemistry.

Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid 2-OCH₂CH₃, 1-COOH ~172.17 High polarity, hydrogen bonding capacity
4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline 2-imidazoline, 4-NHCH₃ ~175.23 Enhanced lipophilicity, amine reactivity
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol 2-imidazoline, 1,2-di-OH ~192.19 Chelating ability, antioxidant potential
2-Ethoxy-4,5-diphenyl-1,3-oxazine-6-one 2-OCH₂CH₃, 4,5-Ph, 6-ketone ~297.33 Nrf2/HO-1 activation, neuroprotection

Key Observations :

  • The ethoxy group in the target compound increases steric bulk and electron-donating capacity compared to hydroxyl or amine substituents in analogs. This may reduce solubility in polar solvents but enhance membrane permeability.
  • The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the ketone in the oxazine derivative (), which lacks acidic protons but participates in electrophilic interactions.
Physicochemical and Reactivity Profiles
  • Solubility: The carboxylic acid group enhances aqueous solubility relative to non-polar analogs like N-methylaniline derivatives. However, the ethoxy group may counterbalance this by introducing hydrophobicity.
  • This contrasts with fully aromatic imidazole derivatives, which exhibit greater stability.

Biological Activity

2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid is C7H10N2O3C_7H_{10}N_2O_3 with a molecular weight of 158.17 g/mol. Its structure features an imidazole ring, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC7H10N2O3
Molecular Weight158.17 g/mol
IUPAC Name2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid

Biological Activity

Research indicates that 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid exhibits various biological activities including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : It has been noted to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

The biological effects of 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid are attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : Research suggests it may affect key signaling pathways related to cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity :
    • A study evaluated the compound against various cancer cell lines, including breast and prostate cancer cells. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the cell type .
    • Another research demonstrated that treatment with this compound led to increased apoptosis markers in treated cells compared to control groups .
  • Antimicrobial Efficacy :
    • In vitro tests showed that 2-Ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Anti-inflammatory Studies :
    • A recent investigation focused on the anti-inflammatory properties of the compound, revealing a reduction in pro-inflammatory cytokines in treated macrophages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid, and how can reaction conditions be standardized?

  • Methodology : A transition-metal-free approach using amidines and ketones under basic conditions is effective. For example, base-promoted cyclization (e.g., KOH/EtOH) at 80–100°C enables efficient formation of the imidazolone core. Solvent selection (e.g., ethanol or THF) and stoichiometric control of amidines are critical to minimize side products like open-chain intermediates .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize pH to avoid decomposition of the carboxylic acid group.

Q. How can crystallization techniques improve the purity of 2-ethoxy-4,5-dihydro-1H-imidazole derivatives?

  • Methodology : Use slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) or mixed solvents (ethanol/water) to grow single crystals. For carboxylate-containing derivatives, acidify the solution to protonate the carboxylic acid group, enhancing crystallinity .
  • Validation : Confirm purity via melting point analysis and NMR (e.g., absence of residual solvent peaks in 1^1H NMR).

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Spectroscopy : Combine 1^1H/13^13C NMR to assign proton environments and carbonyl/carboxylic acid signals. IR spectroscopy confirms C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) stretches.
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. For imidazole derivatives, resolve disorder in the ethoxy group using restraints and constraints in SHELX .

Advanced Research Questions

Q. How can reaction mechanisms for imidazole ring formation under transition-metal-free conditions be elucidated?

  • Methodology : Use isotopic labeling (e.g., 15^{15}N-amidines) to track nitrogen incorporation. Computational studies (DFT) can model transition states for cyclization steps. Compare experimental kinetic data (e.g., rate constants) with computational predictions to validate mechanisms .
  • Contradictions : If intermediates are undetectable experimentally, employ in-situ FTIR or mass spectrometry to capture transient species.

Q. What computational tools are suitable for predicting synthetic pathways or retrosynthesis of imidazole derivatives?

  • Tools : Leverage AI-driven platforms (e.g., PubChem’s retrosynthesis module) trained on databases like Reaxys. For 2-ethoxy derivatives, prioritize routes starting from amidine precursors and ketones. Validate feasibility using bond dissociation energy (BDE) calculations for key steps .
  • Limitations : Address discrepancies between predicted and experimental yields by adjusting solvent parameters or catalyst simulations.

Q. How should researchers handle contradictions in crystallographic data for imidazole-based compounds?

  • Case Study : If electron density maps suggest disorder in the ethoxy group, apply twin refinement in SHELXL or use higher-resolution data (synchrotron sources). Cross-validate with solid-state NMR to confirm molecular packing .
  • Documentation : Report all refinement parameters (R-factors, Flack x) transparently to enable reproducibility.

Safety and Handling

Q. What safety protocols are essential when handling 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid?

  • PPE : Use nitrile gloves, P95 respirators for dust control, and chemical-resistant lab coats. Avoid skin contact due to potential irritancy of imidazole derivatives .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., ammonia or ethanol vapors).

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